molecular formula C11H13FN2 B1294615 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine CAS No. 343-90-8

1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine

Cat. No.: B1294615
CAS No.: 343-90-8
M. Wt: 192.23 g/mol
InChI Key: QNCNSISRJMCGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine is a useful research compound. Its molecular formula is C11H13FN2 and its molecular weight is 192.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88621. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonist Development

One area of application for similar compounds is in the development of neurokinin-1 (NK1) receptor antagonists. A related compound, "1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride", has demonstrated high affinity and oral activity as an h-NK1 receptor antagonist. This suggests potential efficacy in treating emesis and depression based on pre-clinical tests, highlighting the significance of fluoro-indolyl-dimethylmethanamines in psychiatric and neurological disorder treatments (Harrison et al., 2001).

Progesterone Receptor Modulation

In the quest for new agents for female healthcare applications such as contraception and the treatment of fibroids and endometriosis, derivatives of pyrrole-oxindole, which share a structural motif with "1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine", have been explored. These studies have led to the identification of compounds that demonstrate potent and robust activity as progesterone receptor (PR) antagonists, providing insight into the structural requirements for PR modulation and the potential therapeutic applications of indolyl-dimethylmethanamines (Fensome et al., 2008).

Marine Inspired Modulators of Serotonin Receptors

Research into marine indole alkaloids, including compounds similar to "this compound", has revealed their potential as antidepressant and sedative drug leads. Specifically, marine-inspired 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines have been shown to possess significant antidepressant-like action and sedative activity, mediated through interaction with serotonin (5-HT) receptors. This highlights the importance of halogenated indoles in drug discovery and their potential applications in treating mood disorders (Ibrahim et al., 2017).

Mechanism of Action

Target of Action

5-Fluorogramine, also known as “INDOLE, 3-(DIMETHYLAMINO)METHYL-5-FLUORO-” or “1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine”, is known to target uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

The compound works by inhibiting essential biosynthetic processes and by being incorporated into macromolecules, such as DNA and RNA, thereby inhibiting their normal function . The mechanism of cytotoxicity of 5-Fluorogramine has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) .

Biochemical Pathways

5-Fluorogramine affects several biochemical pathways. The primary cytotoxic effect of 5-Fluorogramine is believed to result from the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) thereby resulting in inhibition of DNA synthesis and induction of programmed cell death .

Pharmacokinetics

The pharmacokinetics of 5-Fluorogramine is characterized by marked interpatient variability in tumor response and patient tolerance . The oral absorption of 5-Fluorogramine is incomplete with a short biological half-life and an obvious peak-valley phenomenon, leading to the frequent administration requirement and severe side effects .

Result of Action

The result of 5-Fluorogramine’s action is the inhibition of cancer cell growth. This is achieved through the disruption of DNA and RNA synthesis, which leads to cell death . Despite these advances, drug resistance remains a significant limitation to the clinical use of 5-Fluorogramine .

Action Environment

The action of 5-Fluorogramine can be influenced by various environmental factors. For instance, the degree of 5-Fluorogramine susceptibility was found to correlate with the inhibition of biosynthesis of both RNA and DNA, incorporation of 5-fluorouracil into RNA, inhibition of ribosomal protein synthesis, and levels of 5-fluorodeoxyuridine monophosphate .

Biochemical Analysis

Biochemical Properties

1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine plays a significant role in biochemical reactions, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme enzyme that catalyzes the oxidation of L-tryptophan to N-formylkynurenine, the first step in the kynurenine pathway . The compound interacts with IDO1 by binding to its active site, thereby inhibiting its enzymatic activity. This interaction is crucial in modulating immune responses, as IDO1 activity is associated with immune tolerance and suppression of T-cell function .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involved in immune responses. By inhibiting IDO1, the compound reduces the production of kynurenine, a metabolite that suppresses T-cell activity and promotes immune tolerance . This inhibition leads to enhanced T-cell proliferation and activation, thereby boosting the immune response against tumor cells . Additionally, the compound has been observed to modulate gene expression related to immune function and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of IDO1, preventing the enzyme from catalyzing the oxidation of L-tryptophan . This binding interaction is characterized by the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues . The inhibition of IDO1 activity results in decreased levels of kynurenine and other downstream metabolites, thereby modulating immune responses and reducing immune tolerance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on IDO1 activity, leading to sustained modulation of immune responses . Prolonged exposure to the compound may result in adaptive changes in cellular function, such as upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits IDO1 activity and enhances immune responses without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and immunosuppression . Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in the kynurenine pathway, where it inhibits the activity of IDO1 . This inhibition leads to decreased production of kynurenine and other downstream metabolites, thereby modulating immune responses . The compound may also interact with other enzymes and cofactors involved in tryptophan metabolism, further influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within cells are influenced by factors such as membrane permeability and binding affinity to intracellular targets .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with IDO1 . The compound may also localize to other cellular compartments, such as the endoplasmic reticulum and mitochondria, depending on its binding interactions and post-translational modifications . These localizations can influence the compound’s activity and function within the cell .

Properties

IUPAC Name

1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCNSISRJMCGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187864
Record name Indole, 3-(dimethylamino)methyl-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343-90-8
Record name 5-Fluoro-N,N-dimethyl-1H-indole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluorogramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 343-90-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88621
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole, 3-(dimethylamino)methyl-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 343-90-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-FLUOROGRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM52C35PV7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.